Diisoamylamine

Description

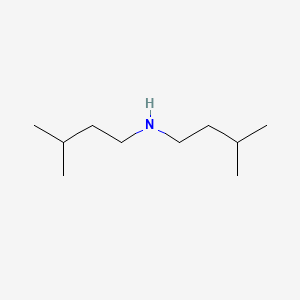

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-N-(3-methylbutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVVMXMTSODFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060263 | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-00-3 | |

| Record name | Diisoamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71L34G463T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopentylamine: A Comprehensive Technical Guide

CAS Number: 544-00-3

This in-depth technical guide provides a comprehensive overview of Diisopentylamine, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation in structured tables and detailed experimental methodologies.

Chemical and Physical Properties

Diisopentylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula C10H23N. It is a colorless to light yellow liquid with a characteristic amine odor. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C10H23N | [1] |

| Molecular Weight | 157.30 g/mol | [1] |

| CAS Number | 544-00-3 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 187-188 °C | |

| Melting Point | -44 °C | |

| Density | 0.767 g/cm³ | |

| Refractive Index | 1.4230 | |

| Flash Point | 58 °C | |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, and chloroform | |

| pKa | 11.10 ± 0.19 (Predicted) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a secondary amine like Diisopentylamine would be expected to show signals corresponding to the protons on the carbon atoms adjacent to the nitrogen, the methine protons of the isopentyl group, and the terminal methyl protons. The N-H proton signal would likely be a broad singlet. For the related compound, diisopropylamine, characteristic shifts are observed around 2.9 ppm for the methine protons and 1.0 ppm for the methyl protons.[2]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the isopentyl chains. For the analogous diisopropylamine, signals appear for the methine and methyl carbons.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum of Diisopentylamine is expected to exhibit characteristic absorption bands for secondary amines. Key expected peaks include N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations (around 1020-1220 cm⁻¹), and C-H stretching and bending vibrations from the alkyl chains.

Mass Spectrometry (MS): Electron ionization mass spectrometry of Diisopentylamine would likely result in a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For Diisopentylamine, this would lead to the loss of a propyl radical to form a prominent fragment ion. The fragmentation of the related dimethylamine (B145610) shows a characteristic base peak at m/z 44, resulting from the loss of a hydrogen atom.[7]

Synthesis of Diisopentylamine

A common and effective method for the synthesis of secondary amines like Diisopentylamine is through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

Hypothetical Synthesis via Reductive Amination:

A plausible synthetic route to Diisopentylamine is the reductive amination of isovaleraldehyde (B47997) with isoamylamine.

Reaction Scheme:

References

- 1. Page loading... [guidechem.com]

- 2. Diisopropylamine(108-18-9) 1H NMR spectrum [chemicalbook.com]

- 3. Diisopropylamine(108-18-9) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of N,N-Bis(3-methylbutyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(3-methylbutyl)amine, also known as diisoamylamine, is a secondary amine with the chemical formula C10H23N.[1][2][3][4][5][6][7] Its molecular structure, consisting of two isoamyl groups attached to a nitrogen atom, imparts specific physical characteristics that are crucial for its application in various chemical syntheses and as a solvent.[1] This guide provides a comprehensive overview of the core physical properties of N,N-Bis(3-methylbutyl)amine, complete with experimental protocols for their determination.

Core Physical Properties

The physical properties of a compound are fundamental to its handling, application, and role in chemical processes. The key physical properties of N,N-Bis(3-methylbutyl)amine are summarized in the table below.

Data Summary

| Physical Property | Value | Source(s) |

| Molecular Formula | C10H23N | [1][2][4][5][6][7] |

| Molecular Weight | 157.30 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic amine odor | [1] |

| Boiling Point | 187-188 °C | [3][4] |

| Melting Point | -44 °C | [3][4] |

| Density | 0.774 g/cm³ | [3] |

| Refractive Index | 1.4230 | [3][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ethyl ether, and chloroform.[2][3][8] | |

| Vapor Pressure | 0.613 mmHg at 25°C | [3] |

| Flash Point | 46.6 °C | [3][4] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of liquid amines like N,N-Bis(3-methylbutyl)amine.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility. A common and effective method for its determination is the distillation method.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a known volume of N,N-Bis(3-methylbutyl)amine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Observation: Monitor the temperature as the liquid begins to boil and the vapor rises into the distillation head. The temperature will stabilize as the vapor condenses and drips into the receiving flask.

-

Data Recording: Record the stable temperature reading on the thermometer. This temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precise volume).

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with N,N-Bis(3-methylbutyl)amine, ensuring no air bubbles are trapped. Weigh the filled pycnometer.

-

Volume Determination: To determine the precise volume of the pycnometer, empty and clean it, then fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it.

-

Calculation: The density of N,N-Bis(3-methylbutyl)amine can be calculated using the formula: Density = (Mass of sample) / (Volume of pycnometer)

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance.

Methodology: Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of N,N-Bis(3-methylbutyl)amine onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. It is crucial to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility provides insight into the intermolecular forces between the solute and the solvent.

Methodology: Visual Titration Method

-

Solvent Preparation: In a series of test tubes, place a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, diethyl ether, chloroform).

-

Solute Addition: To each test tube, add a small, measured amount of N,N-Bis(3-methylbutyl)amine (e.g., 0.1 mL).

-

Observation: Agitate the mixture and observe if the amine dissolves completely.

-

Incremental Addition: Continue adding the amine in small, measured increments, agitating after each addition, until the solution becomes saturated (i.e., no more amine dissolves, and a separate phase appears).

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by calculating the amount of solute dissolved in a given volume of solvent to reach saturation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of N,N-Bis(3-methylbutyl)amine.

Caption: Workflow for Determining Physical Properties.

References

- 1. CAS 544-00-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C10H23N | CID 10988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound | 544-00-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Diisoamylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoamylamine, a secondary aliphatic amine, is a versatile chemical intermediate with applications in various sectors, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a detailed overview of the solubility characteristics of this compound, principles governing its solubility, and standardized experimental protocols for the precise quantitative determination of its solubility. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes robust methodologies to enable researchers to generate reliable data tailored to their specific needs.

Introduction to this compound and its Physicochemical Properties

This compound (CAS No. 544-00-3), also known as bis(3-methylbutyl)amine, is a secondary amine with the molecular formula C₁₀H₂₃N. Its structure consists of a nitrogen atom bonded to two isoamyl (3-methylbutyl) groups. This structure, characterized by branched, nonpolar alkyl chains, significantly influences its physical and chemical properties, including its solubility.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃N | [General Knowledge] |

| Molecular Weight | 157.30 g/mol | [General Knowledge] |

| Appearance | Colorless to light yellow liquid | [General Knowledge] |

| Boiling Point | 187-188 °C | [General Knowledge] |

| Density | ~0.774 g/cm³ | [General Knowledge] |

| pKa | ~11.10 (Predicted) | [General Knowledge] |

The relatively large, nonpolar alkyl structure of this compound suggests a high affinity for nonpolar and weakly polar organic solvents, a characteristic typical of higher aliphatic amines.[1][2] The lone pair of electrons on the nitrogen atom also allows for hydrogen bonding with protic solvents, although this interaction is less significant than in primary amines.[3]

Solubility of this compound: Qualitative and Analog Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of amine solubility, a qualitative assessment can be made.[4][5] Aliphatic amines are generally soluble in a wide array of organic solvents.[1]

The following table summarizes the available qualitative solubility information for this compound and quantitative data for structurally similar amines to provide a comparative reference. "Miscible" indicates solubility in all proportions. This table also serves as a template for researchers to record their experimentally determined quantitative data.

Table 1: Solubility of this compound and Structurally Similar Amines

| Solvent Class | Solvent | This compound (C₁₀H₂₃N) | Dipentylamine (C₁₀H₂₃N) | Dibutylamine (C₈H₁₉N) | Tripropylamine (C₉H₂₁N) |

| Alcohols | Methanol | Soluble | Very Soluble | Soluble | Soluble in ethanol |

| Ethanol | Soluble | Very Soluble | Soluble | Soluble | |

| Ethers | Diethyl Ether | Soluble | Miscible | Soluble | Very Soluble |

| Tetrahydrofuran (THF) | Expected to be Soluble/Miscible | - | - | - | |

| Ketones | Acetone | Expected to be Soluble/Miscible | Soluble | - | - |

| Methyl Ethyl Ketone (MEK) | Expected to be Soluble/Miscible | - | - | - | |

| Esters | Ethyl Acetate | Expected to be Soluble/Miscible | - | - | - |

| Aromatic Hydrocarbons | Toluene | Expected to be Soluble/Miscible | - | - | Soluble in benzene |

| Benzene | Expected to be Soluble/Miscible | - | - | Soluble | |

| Aliphatic Hydrocarbons | n-Hexane | Expected to be Soluble/Miscible | - | - | - |

| Cyclohexane | Expected to be Soluble/Miscible | - | - | - | |

| Chlorinated Solvents | Dichloromethane | Soluble | - | - | - |

| Chloroform | Soluble | - | - | - | |

| Water | Water | Slightly Soluble | Slightly Soluble (1-10 mg/mL)[6] | 0.35 g/100 mL[7] | 2.6 g/L (20 °C)[8][9] |

Note: "Expected to be Soluble/Miscible" is based on the general principles of "like dissolves like" for aliphatic amines.[1][4] Experimental verification is necessary for quantitative assessment.

Experimental Protocols for Determining Solubility

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental procedures are essential. The following sections detail two widely accepted methods: the Shake-Flask Method for determining thermodynamic solubility and a Gravimetric Method for direct mass-based measurement.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.[10][11]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (chemically compatible with the solvent and amine)

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID)

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[12]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow for the complete separation of the two phases (the solvent saturated with this compound and the excess this compound).

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, supernatant (the solvent phase) using a calibrated pipette or syringe. It is critical not to disturb the undissolved this compound layer.

-

Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any micro-droplets of the undissolved amine.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in g/L, mg/mL, or as a mole fraction.

-

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute has a low volatility.[13][14][15]

Objective: To determine the mass of this compound that dissolves in a known mass or volume of an organic solvent at a specific temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Shaker or magnetic stirrer

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Phase Separation and Sampling:

-

Allow the mixture to stand undisturbed at the controlled temperature until a clear separation of phases is observed.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporation dish.

-

Reweigh the dish with the aliquot to determine the mass of the saturated solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent. Alternatively, evaporate the solvent under a gentle stream of inert gas.

-

Continue the evaporation process until all the solvent has been removed and the mass of the dish with the remaining this compound is constant.

-

-

Weighing and Calculation:

-

Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved this compound.

-

Calculate the solubility as the mass of this compound per mass of the solvent (e.g., g/100 g of solvent) or per volume of the solvent (e.g., g/100 mL of solvent, if the density of the solvent is known).

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Method.

Caption: Workflow for the Gravimetric Method.

Conclusion

References

- 1. byjus.com [byjus.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. quora.com [quora.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tripropylamine, 98% | Fisher Scientific [fishersci.ca]

- 9. Tri-n-propylamine, 98% | Fisher Scientific [fishersci.ca]

- 10. scribd.com [scribd.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. pharmacyjournal.info [pharmacyjournal.info]

Boiling point and melting point of Diisoamylamine

An In-depth Technical Guide to the Physicochemical Properties of Diisoamylamine: Boiling and Melting Points

Introduction

This compound (CAS No. 544-00-3), a secondary amine with the chemical formula C10H23N, is a colorless to pale yellow liquid utilized as a solvent and an intermediate in various chemical syntheses.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for its effective application and for ensuring the purity of synthesized compounds. This guide provides a detailed overview of the boiling and melting points of this compound, the experimental protocols for their determination, and a logical workflow for purity assessment.

Physicochemical Data of this compound

The fundamental physical properties of this compound are summarized below. These constants are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Melting Point | -44°C | [1][4] |

| Boiling Point | 187-188°C | |

| Molecular Formula | C10H23N | |

| Molecular Weight | 157.30 g/mol | |

| Density | 0.767 - 0.774 g/cm³ | |

| Flash Point | 46.6°C | |

| Water Solubility | Slightly soluble | |

| Solubility | Soluble in ethanol, ethyl ether, chloroform | |

| Appearance | Colorless to light yellow clear liquid |

Experimental Protocols for Determination of Physical Constants

Accurate determination of boiling and melting points is crucial for verifying the identity and purity of a substance. Impurities typically cause a depression in the melting point and an elevation or broadening of the boiling point range.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux capillary method is a precise technique.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating apparatus (e.g., aluminum block heater, oil bath)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

-

Apparatus Setup: Secure the test tube in the heating block and immerse a thermometer or temperature probe into the sample, ensuring the bulb is close to the capillary but not touching it.

-

Heating: Begin heating the apparatus at a steady and slow rate. As the temperature rises, air trapped in the capillary tube will be expelled, visible as a slow stream of bubbles.

-

Observation: As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly to form a continuous stream.

-

Recording the Boiling Point: Stop heating once a rapid and continuous stream of bubbles is observed. The bubbling will slow down as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Verification: For accuracy, allow the apparatus to cool and repeat the determination. A pure compound will exhibit a sharp and consistent boiling point.

Determination of Melting Point

Given the low melting point of this compound (-44°C), a standard heating block apparatus is unsuitable. A specialized low-temperature apparatus or a cooling bath method is required.

Materials:

-

Capillary tube

-

Low-temperature thermometer or digital probe

-

Cooling bath (e.g., dry ice/acetone or ethanol)

-

Stirring mechanism

-

Sample of this compound (previously frozen)

Procedure:

-

Sample Preparation: A small, solidified sample of this compound is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer. The assembly is then placed in a cooling bath that has been cooled to a temperature below the expected melting point.

-

Controlled Warming: The bath is allowed to warm very slowly while being continuously stirred to ensure uniform temperature distribution.

-

Observation and Recording: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Visualization of Purity Assessment Workflow

The determination of physical constants like boiling and melting points is a fundamental step in the quality control and purity verification of chemical compounds. The following workflow illustrates the logical steps a researcher would take to assess a sample of this compound.

References

Diisoamylamine molecular weight and formula

An In-depth Technical Guide to Diisoamylamine: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a key secondary amine used in various chemical applications.

Core Molecular Data

This compound, also known as Diisopentylamine or 3-methyl-N-(3-methylbutyl)butan-1-amine, is a branched-chain aliphatic amine. Its fundamental properties are summarized below.

Quantitative Data Summary

The essential molecular details of this compound are presented in the following table for clarity and quick reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₃N | [1][2][3][4][5] |

| Molecular Weight | 157.30 g/mol | |

| Monoisotopic Mass | 157.183049738 u | |

| CAS Number | 544-00-3 |

Logical Relationship of Core Properties

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The name "this compound" describes the structure, which directly translates to a specific molecular formula. The molecular weight is then calculated from this formula based on the atomic weights of its constituent elements.

Experimental Protocols

The determination of molecular weight and formula for a compound like this compound typically involves standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight. For this compound, a prominent peak would be expected at an m/z value corresponding to its monoisotopic mass (~157.18 u).

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis is used to determine the empirical formula of a compound, which can then be used in conjunction with the molecular weight to determine the molecular formula.

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns that separate them.

-

Detection: The amount of each gas is measured using thermal conductivity detectors.

-

Calculation: The masses of carbon, hydrogen, and nitrogen in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced. These masses are converted to percentages and used to derive the empirical formula. The molecular formula is then determined by finding the integer multiple of the empirical formula that matches the molecular weight obtained from mass spectrometry. For this compound, the analysis would yield percent compositions of approximately C 76.36%, H 14.74%, and N 8.90%.

References

Synonyms and alternative names for Diisoamylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoamylamine, a secondary amine with the chemical formula C₁₀H₂₃N, is a versatile compound with a range of applications in organic synthesis and materials science. This document provides an in-depth overview of its chemical properties, synonyms, and potential applications. Detailed experimental protocols for its use as a corrosion inhibitor and in organic synthesis are presented, providing a practical resource for laboratory professionals.

Chemical Identity and Properties

This compound is also known by a variety of synonyms and alternative names, reflecting its structure and common usage in the chemical industry. A comprehensive list of these names is provided below, along with its key chemical identifiers.

Table 1: Synonyms and Alternative Names for this compound [1][2][3]

| Type of Name | Name |

| Common Name | This compound |

| Alternative Common Name | Diisopentylamine |

| IUPAC Name | 3-methyl-N-(3-methylbutyl)butan-1-amine[3] |

| Systematic Names | 1-Butanamine, 3-methyl-N-(3-methylbutyl)-[1][3] |

| Bis(3-methylbutyl)amine[1] | |

| N,N-Bis(3-methylbutyl)amine[1] | |

| CAS Registry Number | 544-00-3[1][2] |

| Other Identifiers | NSC 6261[1][3] |

The physical and chemical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃N | [2] |

| Molecular Weight | 157.30 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 192-194 °C | |

| Melting Point | -44 °C | |

| Density | 0.767 g/cm³ at 25 °C | |

| Flash Point | 65 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| CAS Number | 544-00-3 | [1][2] |

Applications in Scientific Research

This compound serves as a valuable building block and reagent in several areas of chemical research. Its properties as a secondary amine make it a useful intermediate in the synthesis of more complex molecules and as a functional component in material protection.

Corrosion Inhibition

Aliphatic amines are recognized for their ability to act as corrosion inhibitors for metals, particularly in acidic environments. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective film that inhibits corrosion. While specific studies detailing this compound's efficacy are not extensively documented, its structural similarity to other effective long-chain amine inhibitors suggests its potential in this application. A general experimental workflow to evaluate its performance as a corrosion inhibitor for mild steel in a hydrochloric acid solution is outlined below.

This protocol describes three common methods for assessing the corrosion inhibition properties of this compound: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Materials:

-

Mild steel coupons of known composition and surface area

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled or deionized water

-

Acetone

-

Inhibitor solutions of varying concentrations of this compound in 1 M HCl

-

Analytical balance

-

Corrosion cell with a three-electrode setup (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire)

-

Potentiostat/Galvanostat

Procedure:

-

Preparation of Mild Steel Coupons:

-

Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size.

-

Degrease the coupons with acetone.

-

Wash with distilled water and dry thoroughly.

-

Accurately weigh the coupons using an analytical balance.

-

-

Weight Loss Measurements:

-

Immerse the prepared coupons in beakers containing 1 M HCl (blank solution) and various concentrations of this compound in 1 M HCl.

-

Maintain the solutions at a constant temperature for a specified immersion period (e.g., 6 hours).

-

After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

-

Reweigh the coupons to determine the weight loss.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

-

-

Electrochemical Measurements:

-

Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode.

-

Fill the cell with the test solution (1 M HCl with and without this compound).

-

Potentiodynamic Polarization:

-

Allow the system to stabilize by measuring the open-circuit potential (OCP) for approximately 30-60 minutes.

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Determine the corrosion current density (i_corr) by Tafel extrapolation.

-

Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Analyze the data using Nyquist and Bode plots to determine the charge transfer resistance (R_ct).

-

Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

-

-

Organic Synthesis

This compound's utility in organic synthesis stems from its nature as a secondary amine, which allows it to act as a nucleophile or a base. It can be a precursor for the synthesis of more complex amines, amides, and other nitrogen-containing compounds. A plausible application is in the synthesis of tertiary amines through N-alkylation.

This protocol describes a general procedure for the synthesis of N-benzyl-diisoamylamine by the alkylation of this compound with benzyl (B1604629) bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.

-

Stir the mixture at room temperature.

-

-

Addition of Alkylating Agent:

-

Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension.

-

-

Reaction:

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with diethyl ether.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-diisoamylamine.

-

Conclusion

This compound is a commercially available secondary amine with a well-defined set of chemical and physical properties. While its direct applications in high-profile research areas such as drug development are not extensively documented, its utility as a corrosion inhibitor and an intermediate in organic synthesis is evident. The provided experimental protocols offer a foundational methodology for researchers to explore and adapt for their specific needs, highlighting the practical value of this compound in various scientific and industrial settings. Further research into its applications could unveil novel uses for this versatile chemical compound.

References

An In-depth Technical Guide on the Core Reactivity of Diisoamylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoamylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula C10H23N[1][2][3][4]. Its structure features two isoamyl groups attached to a nitrogen atom, resulting in a sterically hindered yet nucleophilic center. This technical guide provides a comprehensive overview of the basic reactivity of this compound, focusing on its physicochemical properties, synthesis, and characteristic reactions such as acylation, alkylation, and nitrosation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, where secondary amines are crucial building blocks and intermediates[1].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. These properties influence its behavior as a solvent, reagent, and its purification methods. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H23N | |

| Molecular Weight | 157.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Ammonia-like | |

| Boiling Point | 187-188 °C | |

| Melting Point | -44 °C | |

| Density | 0.767 g/cm³ | |

| pKa (predicted) | 11.10 ± 0.19 | |

| Flash Point | 46.6 °C | |

| Solubility | Soluble in ethanol, ethyl ether, and chloroform. Slightly soluble in water. | |

| Refractive Index | 1.4230 |

Synthesis of this compound

This compound can be synthesized via the hydro-ammonification of isoamyl alcohol in the presence of a catalyst. This process involves the reaction of isoamyl alcohol with liquid ammonia (B1221849) in a gas and solid phase fixed bed reactor. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, can be adjusted to favor the formation of this compound over the corresponding primary (isoamylamine) or tertiary (triisoamylamine) amines.

A general scheme for the synthesis is as follows:

2 (CH₃)₂CHCH₂CH₂OH + NH₃ --(Catalyst, Heat, Pressure)--> [(CH₃)₂CHCH₂CH₂]₂NH + 2 H₂O

According to patent literature, a molar ratio of liquefied ammonia to primary isoamyl alcohol of 3-6:1 tends to yield this compound as the major product, with reported yields around 40-65%. The reaction is typically carried out at temperatures between 150-250 °C and pressures of 0.5-3.0 MPa.

Core Reactivity of this compound

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. The two bulky isoamyl groups create steric hindrance around the nitrogen, which can influence its reactivity compared to less hindered secondary amines.

N-Acylation

N-acylation is a fundamental reaction of secondary amines, leading to the formation of amides. This compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides. This reaction is a cornerstone in organic synthesis for the introduction of acyl groups and the formation of stable amide bonds.

Objective: To synthesize N,N-diisoamylacetamide from this compound and acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the cooled solution. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

-

Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diisoamylacetamide.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

N-Alkylation

N-alkylation of this compound involves the reaction with an alkylating agent, typically an alkyl halide, to form a tertiary amine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Due to the increased nucleophilicity of the product tertiary amine, over-alkylation to form a quaternary ammonium (B1175870) salt can sometimes be a competing process, although the steric hindrance of this compound may mitigate this.

Objective: To synthesize N-ethyl-N,N-diisoamylamine from this compound and ethyl iodide.

Materials:

-

This compound

-

Ethyl iodide

-

Anhydrous acetonitrile

-

Potassium carbonate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 equivalents) as a base to neutralize the HI formed during the reaction.

-

Add ethyl iodide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tertiary amine.

-

Purify the product by distillation or column chromatography as needed.

Nitrosation

Secondary amines, including this compound, can react with nitrosating agents, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), to form N-nitrosamines. This reaction is of significant interest, particularly in the context of drug development and safety, as many N-nitrosamines are potent carcinogens. The mechanism involves the electrophilic attack of the nitrosonium ion (NO+) on the nucleophilic nitrogen of the secondary amine.

Objective: To form N-nitrosothis compound from this compound.

Materials:

-

This compound

-

Sodium nitrite

-

Hydrochloric acid (e.g., 2M)

-

Dichloromethane (DCM)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite (1.2 equivalents).

-

Cool both the amine solution and the nitrite solution to 0-5 °C in an ice bath.

-

Slowly add the sodium nitrite solution to the stirred amine solution.

-

While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid dropwise to the two-phase mixture. The acid generates nitrous acid in situ, which is the nitrosating agent.

-

Continue stirring vigorously at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC or another suitable analytical method.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it carefully with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the nitrosamine (B1359907) product.

Caution: N-nitrosamines are potentially carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Conclusion

This compound exhibits the characteristic reactivity of a sterically hindered secondary amine. Its basicity and nucleophilicity allow it to readily participate in fundamental organic transformations such as N-acylation and N-alkylation, providing access to a range of more complex molecules. The potential for N-nitrosamine formation under acidic conditions with a nitrite source is a critical consideration, particularly in the context of pharmaceutical development and manufacturing. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists working with this compound and other secondary amines, enabling them to harness their synthetic potential while being mindful of potential side reactions and safety considerations.

References

A Technical Guide to Potential Research Areas Involving Diisoamylamine

An in-depth technical guide or whitepaper on the core.

Abstract: Diisoamylamine, a secondary amine with the formula C₁₀H₂₃N, is a branched-chain organic compound recognized primarily as a solvent, reagent, and intermediate in basic organic synthesis.[1] While not extensively studied, its unique structural characteristics—notably its steric bulk and lipophilicity derived from the two isoamyl groups—present compelling opportunities for novel applications. This guide explores three potential high-impact research areas for this compound: corrosion inhibition, specialized asymmetric catalysis, and its use as a scaffold for the synthesis of active pharmaceutical ingredients (APIs). For each area, we provide the scientific rationale, detailed experimental protocols, comparative data from analogous compounds, and conceptual workflows to guide future research and development.

Introduction to this compound

This compound, also known as Diisopentylamine or Bis(3-methylbutyl)amine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its structure consists of two bulky, non-polar isoamyl groups attached to a nitrogen atom, which imparts distinct physical and chemical properties. These properties, particularly its basicity, steric hindrance, and solubility in organic solvents, form the basis for its potential utility in advanced applications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 544-00-3 | [2] |

| Molecular Formula | C₁₀H₂₃N | |

| Molecular Weight | 157.30 g/mol | |

| Boiling Point | 187-188 °C | |

| Melting Point | -44 °C | |

| Density | 0.774 g/cm³ | |

| Flash Point | 46.6 °C | |

| Water Solubility | Slightly soluble | |

| pKa (Predicted) | 11.10 ± 0.19 |

| LogP | 3.06 - 3.2 | |

Potential Research Area 1: Corrosion Inhibition

2.1 Rationale Amines are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that displaces water and corrosive agents. This adsorption occurs through the lone pair of electrons on the nitrogen atom, which interacts with the vacant orbitals of the metal. The long alkyl chains of the amine contribute to a hydrophobic layer that repels aqueous corrosive species.

This compound is a strong candidate for a novel corrosion inhibitor due to:

-

Strong Adsorption: The nitrogen atom serves as an active center for adsorption.

-

Hydrophobic Shielding: The two long, branched isoamyl groups can form a dense, non-polar film on the metal surface, providing a robust barrier against the corrosive environment.

-

Acid Neutralization: In systems where acidic gases like CO₂ are present, this compound can act as a neutralizing agent, raising the pH and reducing acid-driven corrosion.

2.2 Proposed Experimental Workflow for Corrosion Inhibitor Evaluation

Caption: Workflow for evaluating the corrosion inhibition performance of this compound.

2.3 Key Experimental Protocol: Weight Loss Method

-

Coupon Preparation: Mechanically polish mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm), degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).

-

Test Solutions: Prepare a 1M HCl solution to serve as the corrosive medium. Prepare separate test solutions by adding various concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the 1M HCl.

-

Immersion: Suspend one prepared coupon in each test solution, including a blank (1M HCl without inhibitor), for a specified duration (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

Cleaning and Final Weighing: After immersion, remove the coupons, clean them with a brush in running water to remove corrosion products, wash with acetone, dry, and record the final weight (W₂).

-

Calculations:

-

Calculate the corrosion rate (CR) in mm/year.

-

Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of this compound.

-

2.4 Comparative Data: Inhibition Efficiency of Secondary Amines The following table presents data for analogous secondary amines to provide a benchmark for evaluating this compound.

| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Inhibition Efficiency (%) |

| Dibenzylamine | 1 x 10⁻³ | 1M HCl | Mild Steel | 92.8 |

| Di-n-butylamine | 5 x 10⁻³ | 1M HCl | Mild Steel | 85.1 |

| Dicyclohexylamine | 1 x 10⁻² | 0.5M H₂SO₄ | Mild Steel | 90.5 |

| Diethylamine | 7 x 10⁻³ | 1M HCl | Mild Steel | 78.3 |

(Note: Data is representative and compiled from various literature sources on amine corrosion inhibitors for illustrative purposes.)

Potential Research Area 2: Asymmetric Catalysis

3.1 Rationale Secondary amines are powerful organocatalysts that operate via enamine or iminium ion intermediates. Chiral secondary amines, such as proline, are famous for their ability to catalyze a wide range of asymmetric transformations with high enantioselectivity. The steric and electronic properties of the amine catalyst are critical for achieving high stereocontrol.

This compound, while achiral itself, could be used to develop novel catalyst systems:

-

Sterically Demanding Base: Similar to diisopropylamine (B44863) (DIPA), which is used to prepare the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), this compound could be used to generate an even more sterically hindered base, potentially offering unique selectivity in deprotonation reactions.

-

Ligand in Metal Catalysis: The nitrogen atom can coordinate to transition metals. The bulky isoamyl groups could create a specific chiral pocket around a metal center if a chiral backbone is introduced, influencing the stereochemical outcome of reactions.

-

Precursor to Chiral Catalysts: By starting with a chiral isoamyl building block (e.g., from (S)-(-)-2-Methyl-1-butanol), a chiral version of this compound could be synthesized. This novel chiral catalyst could offer different selectivity compared to existing catalysts due to its unique steric profile.

3.2 Proposed Catalytic Cycle: Iminium Ion-Catalyzed Diels-Alder Reaction

Caption: Proposed iminium activation cycle using a chiral this compound derivative.

3.3 Key Experimental Protocol: Asymmetric Michael Addition

-

Catalyst Preparation: Synthesize a chiral this compound derivative or use achiral this compound as a base or ligand.

-

Reaction Setup: To a vial containing the catalyst (e.g., 20 mol%), add the Michael donor (e.g., propanal, 1.2 mmol) and the solvent (e.g., CHCl₃, 1.0 mL). Stir the solution at room temperature for 5 minutes.

-

Substrate Addition: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) to the mixture.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (e.g., 24 hours), concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

-

Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

3.4 Comparative Data: Performance of Secondary Amine Catalysts in Michael Addition The table below shows typical results for the Michael addition of aldehydes to nitro-olefins, providing a benchmark for a potential this compound-derived catalyst.

| Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| (S)-Proline | DMSO | 96 | 68 | 20 |

| (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 2 | 99 | 99 |

| (S)-Pyrrolidine-tetrazole | CH₂Cl₂ | 24 | 95 | 93 |

| Jørgensen-Hayashi Catalyst | CH₂Cl₂ | 12 | 98 | 98 |

(Note: Data is representative and compiled from various organocatalysis literature for illustrative purposes.)

Potential Research Area 3: Intermediate for Active Pharmaceutical Ingredients (APIs)

4.1 Rationale The secondary amine motif is a crucial pharmacophore in a vast number of approved drugs. It often serves as a key interaction point with biological targets (e.g., through hydrogen bonding or ionic interactions) or as a linker to connect different parts of a molecule. The bulky and lipophilic isoamyl groups of this compound could be exploited to design novel APIs with specific properties:

-

Increased Lipophilicity: The isoamyl groups can enhance a drug candidate's ability to cross cell membranes, potentially improving oral bioavailability or blood-brain barrier penetration.

-

Modulation of Potency: The steric bulk can influence the binding orientation of a molecule within a target's active site, leading to improved potency or selectivity.

-

Scaffold for New Chemical Entities: this compound can serve as a starting point for building libraries of novel compounds for high-throughput screening.

4.2 Proposed Synthesis & Screening Workflow

Caption: Workflow for developing APIs from a this compound scaffold.

4.3 Key Experimental Protocol: Reductive Amination This protocol describes a general method for incorporating the diisoamylamino group into a molecule containing a carbonyl functional group.

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane or Methanol). If necessary, add a dehydrating agent like anhydrous MgSO₄ or a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 equiv.) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv.) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction by adding water or a saturated solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the final tertiary amine.

4.4 Data Presentation: Examples of APIs with Secondary/Tertiary Amine Moieties This table highlights the structural diversity and therapeutic importance of molecules containing substituted amine groups, suggesting the potential for this compound-derived analogs.

| Drug Name | Therapeutic Area | Structural Role of Amine |

| Terbinafine | Antifungal | Tertiary amine, key for mechanism of action |

| Amiodarone | Antiarrhythmic | Tertiary amine, contributes to lipophilicity and binding |

| Lidocaine | Local Anesthetic | Tertiary amine, essential for ionized form at physiological pH |

| Sertraline | Antidepressant (SSRI) | Secondary amine, part of the core pharmacophore |

| Propranolol | Beta-Blocker | Secondary amine, crucial for interaction with adrenergic receptors |

Conclusion

While this compound has historically been used in fundamental chemical applications, its distinct structure presents a compelling case for its investigation in more specialized and high-value research areas. The steric hindrance and lipophilicity conferred by its isoamyl groups make it a promising, unexplored candidate for developing novel corrosion inhibitors, unique organocatalysts, and new pharmaceutical scaffolds. The experimental frameworks and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to unlock the latent potential of this versatile secondary amine.

References

Unveiling the Past: The Discovery and Synthesis of Diisoamylamine

A deep dive into the historical synthesis of diisoamylamine reveals a journey intertwined with the pioneering work of August Wilhelm von Hofmann and the burgeoning field of organic chemistry in the 19th century. While a singular, definitive publication heralding its discovery remains elusive, a careful examination of the chemical literature of the era points towards its likely creation through the well-established methods of amine synthesis developed by Hofmann and his contemporaries.

This compound, a secondary amine with two isoamyl groups attached to a nitrogen atom, likely first emerged from experiments involving the reaction of isoamyl halides with ammonia (B1221849) or the reductive amination of isoamyl alcohol. These methods were foundational in the systematic exploration of amines, a class of organic compounds that gained significant attention for their diverse properties and potential applications.

Early Synthetic Approaches: A Legacy of Hofmann

The synthesis of amines in the 19th century was largely dominated by the work of August Wilhelm von Hofmann. His extensive research into the reactions of alkyl halides with ammonia laid the groundwork for the preparation of primary, secondary, and tertiary amines. It is highly probable that this compound was first synthesized using a variation of this method, where isoamyl iodide or bromide was reacted with ammonia. This reaction, however, often resulted in a mixture of primary (isoamylamine), secondary (this compound), and tertiary (triisoamylamine) amines, necessitating purification to isolate the desired secondary amine.

Another plausible early route to this compound was the reductive amination of isoamyl alcohol. This method involves the reaction of an alcohol with ammonia in the presence of a reducing agent. While the specific reducing agents and catalysts used in the mid-19th century would have been less sophisticated than those employed today, the fundamental principle of this reaction was understood.

Modern Synthesis Routes

Contemporary methods for the synthesis of this compound offer greater efficiency and selectivity. The two primary approaches remain rooted in the historical foundations but have been refined with modern reagents and techniques.

Reductive Amination of Isovaleraldehyde (B47997)

This is a widely used and efficient method for the synthesis of this compound. It involves the reaction of isovaleraldehyde with isoamylamine (B31083) in the presence of a reducing agent.

Experimental Protocol:

A typical laboratory-scale synthesis would involve the following steps:

-

Imine Formation: Isovaleraldehyde and isoamylamine are dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) is often added to facilitate the formation of the imine intermediate. The reaction mixture is stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The temperature is typically maintained between 0 and 25 °C.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product is then purified by distillation under reduced pressure to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | Isovaleraldehyde, Isoamylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 - 25 °C |

| Typical Yield | 80-95% |

Alkylation of Isoamylamine

This method involves the direct alkylation of isoamylamine with an isoamyl halide (e.g., isoamyl bromide or isoamyl iodide).

Experimental Protocol:

-

Reaction Setup: Isoamylamine is dissolved in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is added to neutralize the hydrogen halide formed during the reaction.

-

Alkylation: Isoamyl bromide or iodide is added dropwise to the stirred solution of isoamylamine and base at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50-80 °C).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | Isoamylamine, Isoamyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 50 - 80 °C |

| Typical Yield | 60-80% |

Visualizing the Synthesis

The synthesis of this compound can be visualized through the following reaction pathway diagrams.

Caption: Reductive amination pathway for this compound synthesis.

Caption: Alkylation pathway for this compound synthesis.

Conclusion

The history of this compound synthesis is a testament to the foundational principles of organic chemistry laid down in the 19th century. While the exact moment of its discovery may be lost to the annals of early chemical literature, the logical application of established synthetic methodologies of the time strongly suggests its creation by pioneers in the field. Today, these historical methods have been refined and optimized, providing researchers and drug development professionals with efficient and reliable routes to this important secondary amine. The journey from the early explorations of amine chemistry to the precise and high-yielding syntheses of today underscores the continuous evolution of organic synthesis.

Methodological & Application

Synthesis of Diisoamylamine from Isoamyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of diisoamylamine from isoamyl alcohol. This compound is a secondary amine with applications as a solvent, a reagent in organic synthesis, and an intermediate in the production of various chemicals.[1] The primary method detailed is the direct reductive amination of isoamyl alcohol with ammonia (B1221849) over a heterogeneous catalyst. An alternative two-step pathway involving the oxidation of isoamyl alcohol to isovaleraldehyde (B47997) followed by reductive amination is also discussed. This guide includes experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.

Introduction

The synthesis of secondary amines from alcohols is a fundamental transformation in organic chemistry. One common industrial method is the direct amination of alcohols, which can produce a mixture of primary, secondary, and tertiary amines.[2] Achieving high selectivity for the desired secondary amine, this compound, requires careful control of reaction conditions and catalyst selection. Another effective laboratory-scale method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3][4] This document outlines protocols for the synthesis of this compound from isoamyl alcohol, providing researchers with the necessary information to perform this synthesis.

Synthetic Pathways

There are two primary pathways for the synthesis of this compound starting from isoamyl alcohol:

-

Direct Reductive Amination: Isoamyl alcohol is reacted directly with ammonia and hydrogen in the presence of a catalyst at elevated temperature and pressure. This method is often used in industrial settings.

-

Two-Step Synthesis via Isovaleraldehyde: This route involves the oxidation of isoamyl alcohol to isovaleraldehyde, which is then subjected to reductive amination with isoamylamine (B31083) (which can be formed in situ or added) to yield this compound.[2]

This document will focus on the direct reductive amination pathway, as it is a more direct conversion.

Experimental Protocols

Protocol 1: Direct Reductive Amination of Isoamyl Alcohol

This protocol is a generalized procedure based on common conditions for direct amination of alcohols.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Liquid ammonia

-

Hydrogen gas

-

Catalyst (e.g., Cobalt-based, Nickel-based)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Catalyst Loading: Load the gas-solid phase fixed bed reactor with the chosen catalyst. Catalysts containing cobalt and nickel have been reported to be effective.

-

Reactant Charging: In a high-pressure autoclave, charge the isoamyl alcohol.

-

Reaction Conditions:

-